molecular formula C9H11ClO5S B12063729 4-Chloro-5-methoxy-3-(2-methoxyethoxy)thiophene-2-carboxylic acid

4-Chloro-5-methoxy-3-(2-methoxyethoxy)thiophene-2-carboxylic acid

Cat. No.: B12063729
M. Wt: 266.70 g/mol
InChI Key: LYKVECPERSBQEF-UHFFFAOYSA-N
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Description

4-Chloro-5-methoxy-3-(2-methoxyethoxy)thiophene-2-carboxylic acid is an organic compound belonging to the thiophene family. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of chloro, methoxy, and methoxyethoxy substituents on the thiophene ring, as well as a carboxylic acid group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-5-methoxy-3-(2-methoxyethoxy)thiophene-2-carboxylic acid can be achieved through various synthetic routes. One common method involves the functionalization of thiophene derivatives. For instance, starting from thiophene-2-carboxylic acid, selective chlorination, methoxylation, and subsequent etherification can introduce the desired substituents . The reaction conditions typically involve the use of chlorinating agents like thionyl chloride, methoxylating agents such as sodium methoxide, and etherification reagents like 2-methoxyethanol under controlled temperatures and inert atmospheres.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The processes are optimized for higher yields and cost-effectiveness. Catalysts and automated systems are often employed to ensure consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-5-methoxy-3-(2-methoxyethoxy)thiophene-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific substituents.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions, typically in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups in place of the chloro group.

Scientific Research Applications

4-Chloro-5-methoxy-3-(2-methoxyethoxy)thiophene-2-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Chloro-5-methoxy-3-(2-methoxyethoxy)thiophene-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways depend on the specific application and the nature of the target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-5-methoxy-3-(2-methoxyethoxy)thiophene-2-carboxylic acid is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C9H11ClO5S

Molecular Weight

266.70 g/mol

IUPAC Name

4-chloro-5-methoxy-3-(2-methoxyethoxy)thiophene-2-carboxylic acid

InChI

InChI=1S/C9H11ClO5S/c1-13-3-4-15-6-5(10)9(14-2)16-7(6)8(11)12/h3-4H2,1-2H3,(H,11,12)

InChI Key

LYKVECPERSBQEF-UHFFFAOYSA-N

Canonical SMILES

COCCOC1=C(SC(=C1Cl)OC)C(=O)O

Origin of Product

United States

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